N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted with a 2-methoxyphenyl urea group at position 2 and an acetamide linker at position 4, which connects to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-27-15-5-3-2-4-14(15)23-19(26)24-20-22-13(10-30-20)9-18(25)21-12-6-7-16-17(8-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDJPPJBHPHQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole and ureido groups. The synthesis typically involves the following steps:
- Formation of the Thiazole Ring : A thiazole derivative is synthesized using appropriate thioketone and amine precursors.
- Ureido Group Attachment : The thiazole is then reacted with a suitable isocyanate to introduce the ureido group.
- Final Acetylation : The final step involves acetylation to yield the target compound.
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant COX-2 inhibitory activity. This inhibition leads to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | >10 | |
| COX-2 Inhibition | 0.95 | |
| Analgesic Activity | 51% protection | |
| Anti-inflammatory Activity | 68% inhibition |
In Vivo Studies
In vivo studies have further validated the analgesic and anti-inflammatory properties of this compound. For instance, animal models treated with this compound showed significant reductions in edema compared to control groups.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural components are crucial for the biological activity of this compound:
- Benzo[d][1,3]dioxole Moiety : This part enhances lipophilicity and facilitates interaction with COX enzymes.
- Thiazole Ring : Contributes to the overall pharmacological profile by providing necessary electronic properties for enzyme binding.
- Ureido Group : Essential for increasing potency against COX enzymes.
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores when compared to standard analgesics like diclofenac.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound demonstrated superior edema inhibition rates compared to conventional anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
Antiproliferative Benzothiazole-Thiadiazole Derivatives ()
A series of N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives (e.g., 4b–4f ) share structural motifs with the target compound, including urea and heterocyclic cores. Key differences include:
- Core Heterocycle : The target compound uses a thiazole ring, while these analogs employ a 1,3,4-thiadiazole.
- Substituents : The p-tolyl urea group in 4b–4f versus the 2-methoxyphenyl urea in the target compound.
- Linker : A thioacetamide bridge in 4b–4f versus an acetamide in the target.
Biological Implications : The thiadiazole derivatives exhibit antiproliferative activity, with chloro- and fluoro-substituted variants (e.g., 4d , 4e ) showing enhanced potency, likely due to electron-withdrawing effects improving target binding . The target compound’s methoxy group may instead enhance solubility or metabolic stability.
Thiazole-Cyclopropanecarboxamide Derivatives (–9)
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares the benzo[d][1,3]dioxol-5-yl group but differs in:
- Core Substitution : A cyclopropanecarboxamide linker versus the target’s acetamide.
- Thiazole Substituents : A 4-methoxyphenyl and pyrrolidin-1-ylbenzoyl group at positions 4 and 3.
Benzo[d][1,3]dioxol-5-yl Acetamide Derivatives ()
IDO1 Inhibitors ()
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) shares the benzo[d][1,3]dioxol-5-yl acetamide moiety but incorporates a benzimidazole group.
- Activity : 28 is an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, suggesting the target compound may also modulate enzymatic pathways if similar substituents are critical for binding .
Diverse Derivatives ()
Examples include:
- N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Features a quinazolinone-thioacetamide structure, contrasting with the target’s thiazole-acetamide.
- N-(Benzo[d][1,3]dioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: A thienopyrimidine core, highlighting variability in heterocyclic systems linked to the piperonyl group.
Physicochemical Properties : These derivatives exhibit high purity (>95%) and distinct melting points (e.g., 259–277°C for 4b–4f ), suggesting the target compound may similarly require specialized purification techniques .
Urea-Containing Analogues ()
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and derivatives from incorporate urea or related groups.
- Activity : Urea derivatives often exhibit hydrogen-bonding capacity, critical for target engagement. For example, 6 ’s isoxazole-thiadiazole structure showed moderate yields (70%) and stability, inferring that the target’s urea-thiazole combination may balance synthetic feasibility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
